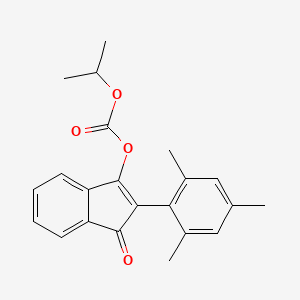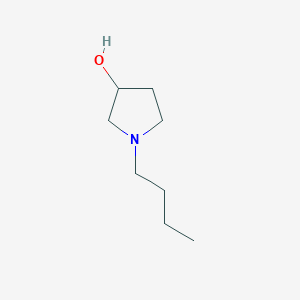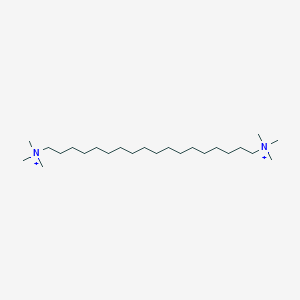
1,18-Octadecanediaminium, N,N,N,N',N',N'-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is a chemical compound with the molecular formula C24H54N2. It is a type of quaternary ammonium compound, which is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- typically involves the reaction of octadecane-1,18-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups back to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various catalytic processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The mechanism of action of 1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- involves its interaction with cell membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 1,10-Decanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,12-Dodecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
- 1,14-Tetradecanediaminium, N,N,N,N’,N’,N’-hexamethyl-
Uniqueness
1,18-Octadecanediaminium, N,N,N,N’,N’,N’-hexamethyl- is unique due to its longer carbon chain length compared to similar compounds. This longer chain length enhances its surfactant properties, making it more effective in applications requiring strong interaction with lipid bilayers and hydrophobic surfaces .
Properties
CAS No. |
52767-78-9 |
|---|---|
Molecular Formula |
C24H54N2+2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
trimethyl-[18-(trimethylazaniumyl)octadecyl]azanium |
InChI |
InChI=1S/C24H54N2/c1-25(2,3)23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26(4,5)6/h7-24H2,1-6H3/q+2 |
InChI Key |
FDJWCFJHUHMBEL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCCCCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


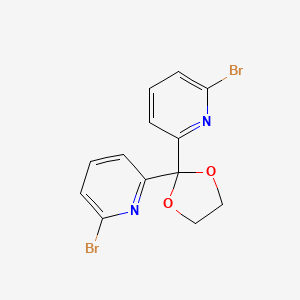
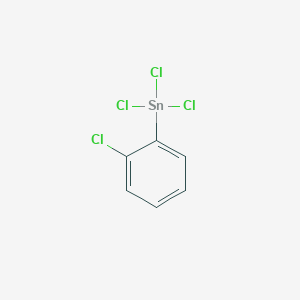
![1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14653583.png)
![N~1~,N~1~-Diethyl-N~4~-[2-(2,4,6-trinitrophenyl)ethyl]benzene-1,4-diamine](/img/structure/B14653587.png)
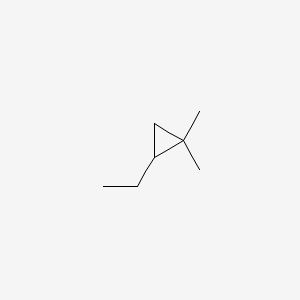
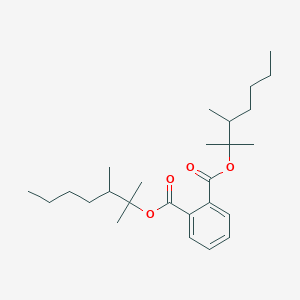
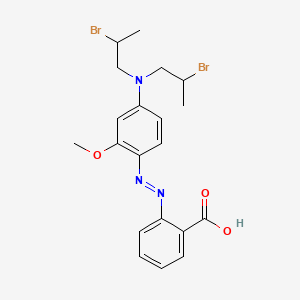
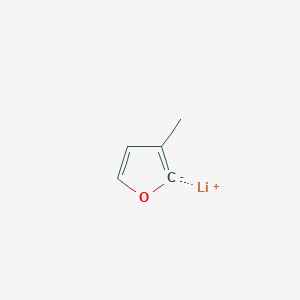
![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
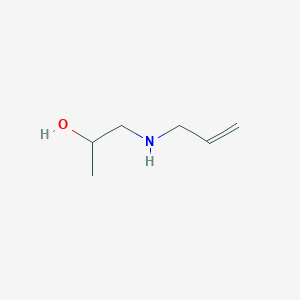
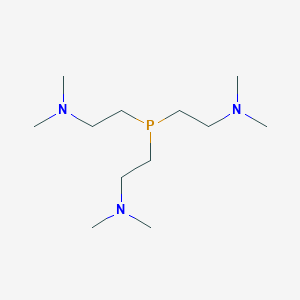
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
